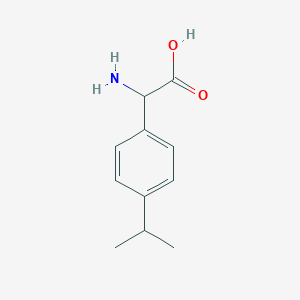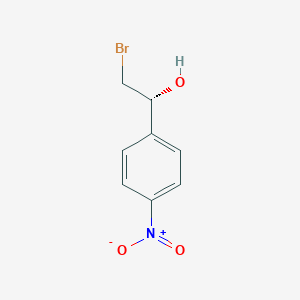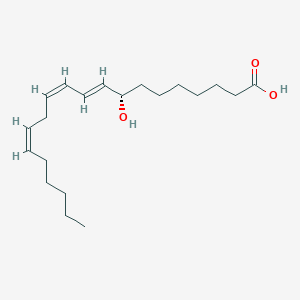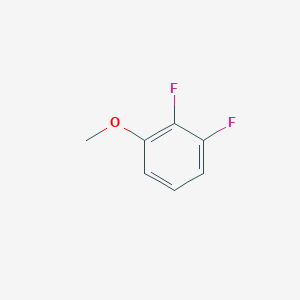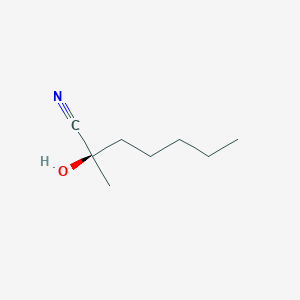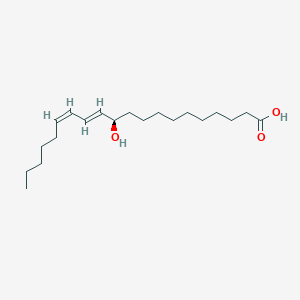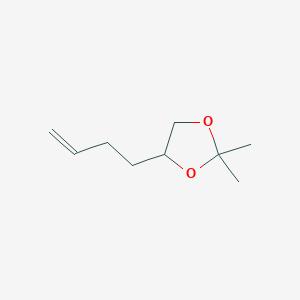
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as DMBD, is a cyclic ether compound that has gained attention in the scientific community due to its potential applications in various fields. DMBD is synthesized through a simple process and has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
作用機序
The mechanism of action of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is not fully understood. However, it is believed to interact with biological macromolecules, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize protein structures, leading to enhanced activity and stability.
生化学的および生理学的効果
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown a range of biochemical and physiological effects in scientific research. It has been shown to enhance the activity and stability of enzymes, leading to improved catalytic efficiency. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize proteins, leading to improved protein folding and reduced aggregation. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been shown to protect cells and tissues from damage during cryopreservation.
実験室実験の利点と制限
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has several advantages for use in lab experiments. It is a stable and non-toxic compound, making it safe for use in biological systems. It is also a good solvent for a range of biological molecules, including proteins and nucleic acids. However, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has some limitations, including its relatively high cost and limited availability.
将来の方向性
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, and there are several potential future directions for its use. One possible direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a cryoprotectant for preserving organs for transplantation. Another potential direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a ligand for metal ions in catalysis and coordination chemistry studies. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane could be used as a stabilizer for proteins and enzymes in industrial applications.
Conclusion
In conclusion, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a promising compound for scientific research. Its simple synthesis method, stable properties, and potential applications in various fields make it an attractive candidate for further study. While there are still some limitations to its use, the future directions for 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane are promising and warrant further investigation.
合成法
The synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane involves the reaction of 3-butenyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed dehydration process, resulting in the formation of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as the major product. The synthesis method is simple, efficient, and yields a high purity product.
科学的研究の応用
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a solvent for various biochemical reactions, as well as a substrate for enzymatic reactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been used as a cryoprotectant for preserving biological samples, including cells and tissues. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been used as a ligand for metal ions in coordination chemistry studies.
特性
CAS番号 |
136863-31-5 |
|---|---|
製品名 |
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
InChIキー |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
正規SMILES |
CC1(OCC(O1)CCC=C)C |
同義語 |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



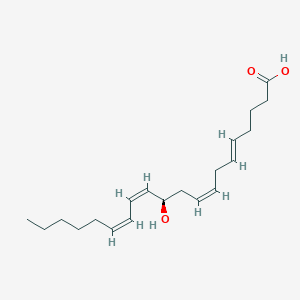

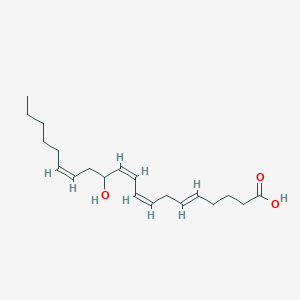
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

